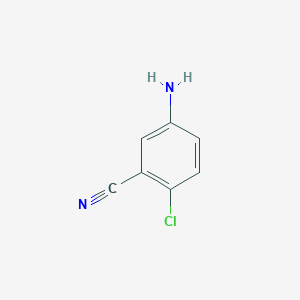

5-Amino-2-chlorobenzonitrile

Description

Molecular Geometry and Bonding Configuration

The molecular architecture of 5-amino-2-chlorobenzonitrile displays distinct geometric features that arise from the electronic interactions between its functional groups and the aromatic ring system. The compound adopts a planar configuration typical of substituted benzonitriles, with the cyano group maintaining linear geometry as expected for sp-hybridized carbon-nitrogen triple bonds. Computational analyses have revealed that the nitrile carbon-nitrogen bond length approximates 1.146 Å, which is consistent with typical aromatic nitrile compounds and reflects the strong triple bond character of the cyano functionality.

The amino group at the 5-position demonstrates typical primary amine geometry with nitrogen adopting approximately tetrahedral hybridization, though slight deviation from ideal tetrahedral angles occurs due to the lone pair of electrons on nitrogen. This substitution pattern creates significant electronic effects throughout the aromatic system, as the amino group serves as an electron-donating substituent while the chlorine atom functions as an electron-withdrawing group through inductive effects. The chlorine substituent at the 2-position establishes a carbon-chlorine bond length of approximately 1.74 Å, typical for aromatic carbon-chlorine bonds.

The overall molecular geometry exhibits C₁ symmetry due to the asymmetric substitution pattern around the benzene ring. Density functional theory calculations indicate that the aromatic ring maintains planarity with minimal distortion from ideal benzene geometry, despite the presence of multiple substituents. The cyano group remains coplanar with the aromatic ring, facilitating optimal π-conjugation between the nitrile functionality and the benzene system. This planar arrangement enhances the electronic communication between substituents and contributes to the compound's unique spectroscopic and chemical properties.

Electronic structure analysis reveals significant charge distribution variations across the molecular framework. The amino nitrogen carries a partial negative charge due to its electron-donating nature, while the cyano carbon exhibits partial positive character from electron withdrawal by the electronegative nitrogen. The chlorine atom displays its characteristic electronegativity effects, creating an electron-deficient region in its immediate vicinity. These charge distribution patterns significantly influence the compound's reactivity and intermolecular interactions.

Propriétés

IUPAC Name |

5-amino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDIMAMYKUTSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451179 | |

| Record name | 5-amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35747-58-1 | |

| Record name | 5-amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Four-Step Synthesis from Anthranilic Acid

This method, reported by S.S. Mahajan et al. (2006), involves the following steps:

| Step | Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Ring chlorination of anthranilic acid | Sulfuryl chloride in anhydrous ether, reflux with 8% HCl at 60-70°C for 1.5 hours | 5-Chloroanthranilic acid | 35% | Recrystallized from 1:1 aqueous ethanol, mp 203-204°C |

| 2 | Conversion to acid chloride | Thionyl chloride, reflux 30 min | 2-Amino-5-chlorobenzoyl chloride | 37% | Recrystallized from benzene, mp 120-121°C |

| 3 | Amination | Liquor ammonia (25%), 0°C, 30 min | 2-Amino-5-chlorobenzamide | 68% | Recrystallized from hot water, mp 170-171°C |

| 4 | Dehydration | Phosphorus pentoxide (P2O5), room temp, vacuum distillation 1 hour | 5-Amino-2-chlorobenzonitrile | Not specified | Product separated from phosphoric acid |

Reaction Scheme Summary:

- Anthranilic acid → (sulfuryl chloride) → 5-chloroanthranilic acid

- 5-chloroanthranilic acid → (thionyl chloride) → 2-amino-5-chlorobenzoyl chloride

- 2-amino-5-chlorobenzoyl chloride → (liquor ammonia) → 2-amino-5-chlorobenzamide

- 2-amino-5-chlorobenzamide → (P2O5) → this compound

Experimental Details and Characterization

- Melting points were recorded uncorrected.

- Infrared spectra (IR): Characteristic N-H stretching for amines and amides, C=O stretching for acid chlorides and amides, and aromatic C-Cl stretches confirmed the intermediates.

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra in CDCl3 showed expected chemical shifts for aromatic protons and amine groups.

- Mass Spectrometry: Electron impact method confirmed molecular weights.

The method is noted for:

- Use of inexpensive, readily available raw materials.

- Mild reaction conditions without stringent temperature or pressure requirements.

- Safe handling and storage of chemicals.

- Satisfactory overall yields, particularly at the amination step.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Number of Steps | Yield (Approx.) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Chlorination | 2-Aminobenzonitrile | N-chlorosuccinimide, acetonitrile | 1 | Not specified | Simpler, fewer steps | Expensive raw materials, less feasible commercially |

| Multi-step from Anthranilic Acid | Anthranilic acid | Sulfuryl chloride, thionyl chloride, ammonia, P2O5 | 4 | Moderate (35-68% per step) | Economical, safe, scalable | More steps, longer process |

| From 5-chloroisatin β-oxime | 5-chloroisatin β-oxime | Bis(2-ethylhexyl)phthalate | Not specified | Not specified | Alternative route | Costly, less practical |

Summary of Research Findings

- The four-step synthesis from anthranilic acid is the most practical and economically viable method for preparing this compound.

- Each step is well-characterized with standard analytical techniques.

- The method avoids hazardous reagents and extreme conditions.

- The yields are reasonable, with the amination step providing the highest yield.

- The final dehydration step using phosphorus pentoxide efficiently converts the amide to the nitrile.

Analyse Des Réactions Chimiques

5-Amino-2-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Formation of Benzothiadiazine Rings: It is used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system.

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Applications De Recherche Scientifique

5-Amino-2-chlorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and complex molecules.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 5-Amino-2-chlorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

5-Amino-2-chlorobenzonitrile can be compared with other similar compounds such as:

2-Amino-4-chlorobenzonitrile: Similar in structure but with the chloro group at a different position.

2-Amino-5-nitrobenzonitrile: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.

2-Amino-5-fluorobenzonitrile: Contains a fluorine atom, which affects its chemical properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzonitrile core.

Activité Biologique

5-Amino-2-chlorobenzonitrile (CAS Number: 320-51-4) is a compound of increasing interest in the field of medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific studies and findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClN |

| Molecular Weight | 153.58 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 65-67 °C |

| Boiling Point | 225 °C |

These properties indicate that this compound is a stable compound suitable for various chemical reactions and biological assays.

Synthesis

The synthesis of this compound typically involves the chlorination of an appropriate precursor followed by amination. One notable method includes the reaction of 2-chlorobenzonitrile with ammonia or an amine under controlled conditions to yield the desired product. This process emphasizes the importance of selecting appropriate solvents and reaction conditions to maximize yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. A notable study reported IC50 values in the micromolar range for human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the biological activity of aromatic compounds similar to this compound. These studies suggest that modifications in the molecular structure, such as varying substituents on the benzene ring, can significantly alter biological activity. For instance, introducing electron-withdrawing groups enhances antimicrobial potency while potentially reducing cytotoxic effects .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several derivatives of this compound against standard antibiotics. Results indicated that certain derivatives exhibited synergistic effects when combined with existing antibiotics, suggesting a potential for developing combination therapies .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment, providing insights into its mechanism as an anticancer agent .

Q & A

Q. How does the electronic nature of this compound influence its reactivity in metal-catalyzed cross-coupling reactions?

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

- Methodological Answer : Degradation pathways (e.g., nitrile → amide hydrolysis or amine oxidation) require LC-MS/MS for detection. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Calibrate against reference standards for intermediates like 5-amino-2-chlorobenzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.